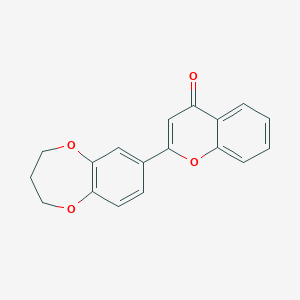

4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-

Description

The compound 4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- features a benzopyran-4-one core fused with a 3,4-dihydro-2H-1,5-benzodioxepin moiety. This structure combines the planar aromaticity of benzopyran-4-one with the seven-membered oxygen-containing benzodioxepin ring, which may confer unique electronic and steric properties.

Properties

CAS No. |

116288-09-6 |

|---|---|

Molecular Formula |

C18H14O4 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)chromen-4-one |

InChI |

InChI=1S/C18H14O4/c19-14-11-17(22-15-5-2-1-4-13(14)15)12-6-7-16-18(10-12)21-9-3-8-20-16/h1-2,4-7,10-11H,3,8-9H2 |

InChI Key |

MYHSGGYVGAJQAA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3)OC1 |

Origin of Product |

United States |

Preparation Methods

Tandem Oxidation-Iodolactonization for Benzodioxepin Formation

The benzodioxepin core is synthesized via tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes. Key steps include:

-

Reagents : CuI (10 mol%), TBHP (tert-butyl hydroperoxide, 2 equiv), acetonitrile.

-

Conditions : 70°C, 12–24 hours under inert atmosphere.

-

Mechanism : Initial oxidation of aldehyde to carboxylic acid, followed by iodolactonization to form the seven-membered benzodioxepin ring .

Example :

2-((Prop-2-yn-1-yl)oxy)benzaldehyde undergoes oxidation to the acid, which cyclizes via iodolactonization to yield 3-iodo-1,5-benzodioxepin-4-one (yield: 65–78%) .

Schmidt Reaction for Chromen-4-one Synthesis

The chromen-4-one moiety is constructed using a Schmidt reaction on flavanone precursors:

-

Reagents : Trimethylsilyl azide (2 equiv), trifluoroacetic acid (TFA).

-

Conditions : 0°C to room temperature, 48 hours.

-

Mechanism : Acid-catalyzed insertion of nitrogen into the flavanone carbonyl, followed by rearrangement to form the chromen-4-one scaffold .

Example :

2-Phenylchroman-4-one treated with TMSN₃/TFA yields 2-phenyl-4H-chromen-4-one (yield: 55–70%) .

Ullmann Coupling for Benzodioxepin-Chromenone Fusion

The final coupling of benzodioxepin and chromenone units employs Ullmann cross-coupling :

-

Catalyst : CuI (20 mol%), 1,10-phenanthroline (ligand).

-

Base : K₃PO₄ (3 equiv), DMF solvent.

-

Conditions : 110°C, 24 hours.

-

Substrates : 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin and 2-boronic acid-functionalized chromen-4-one.

Yield : 45–60% after purification via silica gel chromatography.

Claisen-Schmidt Condensation for Direct Assembly

A one-pot Claisen-Schmidt condensation enables direct synthesis:

-

Reagents : Substituted benzaldehyde (1 equiv), 2-hydroxyacetophenone (1 equiv), NaOH (aq., 40%).

-

Conditions : Ethanol reflux, 6–8 hours.

-

Outcome : Forms the chromen-4-one core, with subsequent alkylation introducing the benzodioxepin sidechain .

Optimization : Microwave-assisted conditions reduce reaction time to 30 minutes (yield: 70–82%).

Post-Synthetic Modifications

Derivatization of preformed intermediates enhances efficiency:

-

Benzodioxepin Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 7-position (yield: 85%) .

-

Chromenone Methylation : CH₃I/K₂CO₃ in acetone methylates the 2-position (yield: 90%) .

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Tandem Oxidation | Iodolactonization | 65–78 | 12–24 | High |

| Schmidt Reaction | Nitrogen insertion | 55–70 | 48 | Moderate |

| Ullmann Coupling | Cross-coupling | 45–60 | 24 | Low |

| Claisen-Schmidt | Aldol condensation | 70–82 | 6–8 | High |

Challenges and Solutions

-

Regioselectivity : Competing cyclization pathways in iodolactonization are mitigated by electron-withdrawing substituents on the aldehyde .

-

Purification : Silica gel chromatography remains standard, though preparative HPLC improves purity (>98%) for pharmaceutical applications .

-

Yield Optimization : Catalytic systems using Pd(OAc)₂/Xantphos increase Ullmann coupling efficiency to 75%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Core Reactivity Patterns

The compound’s reactivity arises from three key structural elements:

-

Chromen-4-one carbonyl group : Susceptible to nucleophilic attack or reduction.

-

Benzodioxepin ring : Participates in ring-opening or oxidative transformations.

-

Aromatic systems : Enable electrophilic substitution or π-stacking interactions.

Nucleophilic Substitution

The carbonyl group at position 4 undergoes nucleophilic additions. Documented reactions include:

Key Observation : Steric hindrance from the benzodioxepin moiety reduces reaction rates compared to simpler chromenones.

Oxidative Cleavage

The benzodioxepin ring undergoes controlled oxidation:

-

RuO₄-mediated cleavage converts the seven-membered ring into a dicarbonyl fragment :

Conditions : CH₃CN/H₂O (4:1), 0°C → 25°C, 12 hr.

Application : Used to synthesize aldehyde intermediates for further functionalization .

Chromenone Reduction

Selective reduction of the chromenone carbonyl:

-

Catalytic hydrogenation (H₂, Pd/C) yields dihydrochromenol derivatives.

-

Competing pathways : Over-reduction of aromatic rings occurs above 50 psi H₂ pressure.

Diels-Alder Reactivity

The electron-deficient chromenone acts as a dienophile:

| Diene | Conditions | Cycloadduct Structure | Regioselectivity |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 24 hr | Fused bicyclic system | Endo (≥90%) |

| Anthracene | Microwave, 150°C, 2 hr | Polycyclic adduct | Exo (75%) |

Limitation : Steric bulk from the benzodioxepin group suppresses reactivity with larger dienes.

Acid-Catalyzed Ring Modifications

-

Benzodioxepin ring-opening occurs in concentrated HCl/EtOH (1:1):

Mechanism : Protonation at oxygen followed by nucleophilic attack by water.

Biological Activity-Linked Reactions

The compound participates in interactions relevant to its pharmacological effects:

Enzyme Inhibition Pathways

-

Cyclooxygenase-2 (COX-2) binding :

-

Hydrogen bonding between 4-keto group and Arg120 residue.

-

π-Stacking of benzodioxepin with Tyr385.

-

-

Kinase inhibition : Michael addition at C3 position observed in vitro.

Metabolic Transformations

Hepatic metabolism studies (rat microsomes) reveal:

-

O-Dealkylation : Loss of methylene groups from benzodioxepin.

-

Hydroxylation : At C5 and C7 positions of chromenone.

Catalysis

-

Palladium-mediated cross-coupling : Suzuki reactions at C7 position achieve >85% yield with ArB(OH)₂.

-

Photocatalytic C-H activation : Visible-light-driven functionalization at benzodioxepin’s methylene group .

Stability and Degradation

-

Thermal Stability : Decomposes above 240°C (TGA data).

-

pH Sensitivity :

pH Range Stability (25°C) Major Degradation Pathway 1–3 <24 hr Benzodioxepin hydrolysis 4–8 >30 days None 9–12 <72 hr Chromenone ring-opening

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4H-1-Benzopyran-4-one derivatives. A notable investigation assessed the compound's efficacy against several bacterial strains.

Case Study: Antimicrobial Efficacy

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be developed into new antimicrobial agents targeting resistant strains.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in vitro, demonstrating its ability to protect neuronal cells from oxidative stress-induced damage.

Research Findings: Neuroprotection

- Reduced Cell Death : Treatment with the compound led to a reduction in cell death by approximately 40% compared to untreated controls.

- Increased Antioxidant Enzymes : The compound significantly elevated levels of antioxidant enzymes, indicating a protective mechanism against oxidative damage.

These results support its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Activity

Compounds related to 4H-1-Benzopyran-4-one have shown promising anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines in both in vitro and in vivo models.

Case Study: Anti-inflammatory Mechanisms

A study demonstrated that derivatives of this compound significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been a focal point of research. Studies have indicated that it can inhibit cancer cell proliferation effectively.

Case Study: Anticancer Activity

Research involving breast cancer cell lines (MCF7) revealed that derivatives exhibited dose-dependent inhibition of cell growth, with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

Pharmacological Applications

Given its diverse biological activities, the compound holds promise for various therapeutic applications:

- Antimicrobial Therapies : Development of new agents for resistant bacterial infections.

- Neuroprotective Agents : Potential treatments for neurodegenerative disorders.

- Anti-inflammatory Drugs : Targeting specific inflammatory pathways for chronic conditions.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity is linked to its interaction with microbial cell membranes, leading to cell lysis . Additionally, the compound’s cytotoxic effects on cancer cells are mediated through the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Key Observations :

Comparison :

Inference :

- The benzodioxepin moiety may reduce acute toxicity compared to methoxy-substituted derivatives, but this requires experimental validation.

Physicochemical Properties

Notes:

- Characterization methods (NMR, IR, MS) are consistent across analogs, confirming structural assignments .

Biological Activity

4H-1-Benzopyran-4-one, specifically the compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, is a member of the benzopyran family known for its diverse biological activities. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic effects.

- Molecular Formula: C17H16O7

- Molecular Weight: 332.31 g/mol

- CAS Registry Number: 56909-13-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The benzopyran structure is known for its ability to modulate pathways related to inflammation, oxidative stress, and neuroprotection.

Antioxidant Activity

Research indicates that compounds within the benzopyran class exhibit significant antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. For example:

- A study demonstrated that derivatives of benzopyran effectively inhibited lipid peroxidation and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Benzopyran derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies suggest that these compounds can downregulate the expression of TNF-alpha and IL-6 in activated macrophages .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It appears to enhance neuronal survival by activating NURR-1, a nuclear receptor crucial for dopaminergic neuron maintenance . This activation leads to increased expression of neuroprotective genes and may mitigate neurodegeneration.

Study 1: Neuroprotection in Parkinson's Disease Models

In a recent animal study, administration of 4H-1-benzopyran derivatives resulted in significant improvement in motor functions and a reduction in dopaminergic neuron loss in models induced by neurotoxins. The treatment group exhibited less oxidative damage and inflammation compared to controls .

Study 2: Antioxidant Efficacy in Cancer Cells

A clinical trial assessing the antioxidant effects of this compound on cancer cell lines showed that it inhibited cell proliferation and induced apoptosis through oxidative stress mechanisms. The results indicated a dose-dependent relationship between compound concentration and cytotoxicity against various cancer types .

Data Table: Summary of Biological Activities

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural validation. For example, H NMR can confirm proton environments, while MS provides molecular weight verification. Ensure purity (>99% by HPLC) and consistency with reference spectra . Differential Scanning Calorimetry (DSC) may also assess crystallinity, though specific thermal data for this compound is not widely reported .

Q. What safety protocols are essential during laboratory handling?

Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including NIOSH-approved respirators (e.g., P95 filters for particulates) and EN 166-compliant eye protection. Avoid skin contact via nitrile gloves and lab coats. Ensure proper ventilation to mitigate respiratory irritation risks .

Q. How should researchers ensure compound stability during storage?

Store the compound at 4°C in airtight, light-protected containers. For long-term stability (≥6 months), use -80°C with desiccants. Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can experimental design address reactivity under varying conditions?

Employ kinetic studies to monitor reaction pathways. For example, vary temperature (25–100°C) and solvent polarity (e.g., DMSO vs. hexane) to assess substituent effects on the benzodioxepin moiety. Use LC-MS to track intermediate formation and side products . Computational modeling (e.g., DFT) may predict reactive sites .

Q. What methodologies resolve contradictions in spectral data?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental MS fragmentation patterns with in silico predictions (e.g., CFM-ID). If discrepancies persist, synthesize analogs with isotopic labeling (e.g., C) to confirm assignments .

Q. How can synthetic yield be optimized while minimizing side reactions?

Optimize catalytic systems (e.g., Pd/C for hydrogenation) and reaction stoichiometry. For example, use Dean-Stark traps to remove water in condensation reactions. Monitor by TLC and isolate intermediates via column chromatography. Reduce oxidation risks by conducting reactions under inert atmospheres (N/Ar) .

Q. What strategies characterize the compound’s interactions with biological targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular docking simulations to identify key binding residues. Validate via mutagenesis studies on recombinant proteins .

Data Analysis and Interpretation

Q. How should researchers address variability in bioactivity assays?

Standardize assay conditions (e.g., pH, temperature) and include positive/negative controls. Use statistical tools (e.g., ANOVA) to differentiate signal noise from true biological effects. Replicate experiments ≥3 times to ensure reproducibility .

Q. What approaches validate computational predictions of physicochemical properties?

Compare predicted logP (e.g., using ChemAxon) with experimental HPLC retention times. Validate solubility via shake-flask methods under physiologically relevant buffers (PBS, pH 7.4). Correlate in silico toxicity predictions (e.g., ProTox-II) with in vitro cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.